molecular formula C10H18F2N2O2 B3392853 tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate CAS No. 1428776-52-6

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B3392853
CAS No.: 1428776-52-6
M. Wt: 236.26
InChI Key: IHBPOBJSXPGYRH-RNFRBKRXSA-N
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Description

Compound Overview and Properties tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative serving as a valuable synthetic intermediate in medicinal chemistry. The compound features a cis-relative stereochemistry, an amine group protected as a tert-butyloxycarbonyl (Boc) carbamate, and a difluoromethyl substituent. Its molecular formula is C 10 H 18 F 2 N 2 O 2 with a molecular weight of 236.26 g/mol . The Boc-protecting group enhances the compound's stability for purification and storage, while the cis-amine stereochemistry provides a defined three-dimensional structure crucial for specific interactions with biological targets. Research Applications and Value This compound is a key chiral building block for the synthesis of more complex, biologically active molecules. Its high research value stems from its structural similarity to pyrrolidine-based inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. Specifically, difluoromethyl-substituted pyrrolidines analogous to this compound have been rationally designed as potent and selective mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT) . The difluoromethyl group can act as a key functional handle in mechanism-based inhibition, potentially leading to the formation of irreversible covalent adducts within enzyme active sites . Research into hOAT inhibition is a promising avenue for developing novel therapeutics for hepatocellular carcinoma (HCC) and other cancers, as hOAT is a recognized metabolic regulator in tumor progression . Handling and Ordering Information This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can source this compound from specialized chemical suppliers . Always refer to the safety data sheet and handle all chemicals in a appropriately equipped laboratory following established safety protocols.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBPOBJSXPGYRH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and difluoromethylating agents.

    Reaction Conditions: The difluoromethylation is usually carried out under basic conditions using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization: Process optimization to maximize yield and minimize by-products, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-oxides or ketones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Chemistry

    Intermediate: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Ligand: Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Probe: Utilized as a probe in studying biological pathways involving pyrrolidine derivatives.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Pharmacokinetics: Studied for its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion.

Industry

    Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine and Piperidine Families

The compound’s structural analogs primarily differ in substituent positions, fluorination patterns, or ring size. Key comparisons are summarized below:

Compound Name Substituents Ring Type Key Structural Differences Similarity Score Reference
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate C4-amino, C3,3-difluoro Pyrrolidine Fluorination at C3 (two F atoms) instead of C4 (difluoromethyl) 0.93
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate C3-amino, C4-fluoro Piperidine Six-membered piperidine ring vs. pyrrolidine 0.93
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate C4-fluoro, C2-hydroxymethyl Pyrrolidine Hydroxymethyl at C2 instead of amino at C3 N/A
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C3-hydroxy, C4-methyl, C3-CF3 Pyrrolidine Trifluoromethyl and hydroxy groups at C3; methyl at C4 N/A
Key Observations:

Fluorination Patterns: The target compound’s C4-difluoromethyl group offers distinct electronic and steric effects compared to mono- or di-fluoro substituents (e.g., 3,3-difluoro in ). Difluoromethyl enhances lipophilicity and metabolic stability relative to hydroxyl or hydroxymethyl groups .

Stereochemistry :

  • The (3S,4R) configuration is critical for enantioselective interactions. Analogs with trans configurations (e.g., AG00HEPA in ) or cis-fluoropyrrolidines (e.g., 0.91 similarity compound in ) show divergent pharmacological profiles.

Functional Group Variations :

  • Hydroxymethyl (e.g., ) or trifluoromethyl (e.g., ) substituents alter hydrogen-bonding capacity and steric bulk, impacting solubility and target engagement.

Biological Activity

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a difluoromethyl moiety, contributes to its biological activity. The compound's molecular formula is C10_{10}H18_{18}F2_2N2_2O2_2, and it has a molecular weight of approximately 236.26 g/mol .

Structural Features

The chirality at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, which are important for drug efficacy and bioavailability .

Property Value
Molecular FormulaC10_{10}H18_{18}F2_2N2_2O2_2
Molecular Weight236.26 g/mol
Chirality(3S,4R)

Research indicates that this compound may function as an inhibitor in various biochemical pathways, particularly those related to neurological disorders . The presence of the difluoromethyl group is believed to enhance the compound's interaction with biological targets by increasing its lipophilicity.

Potential Applications

This compound shows promise in several therapeutic areas:

  • Neurological Disorders : Its structural features suggest potential applications in drug development targeting neurological conditions.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that compounds with similar structures exhibited significant inhibitory activity against specific enzymes. For instance, the inclusion of fluorinated groups was shown to enhance potency in enzyme inhibition .
  • Pharmacokinetic Properties : Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This includes better absorption and distribution characteristics .
  • Comparative Analysis : A comparison with related compounds highlights the unique biological activity attributed to the difluoromethyl substituent. For example, compounds without this moiety showed reduced efficacy in similar assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

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